molecular formula C13H11NO2 B8343327 4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzaldehyde

4-(2-Cyclopropyl-1,3-oxazol-4-yl)benzaldehyde

Cat. No. B8343327
M. Wt: 213.23 g/mol
InChI Key: AYYLYFQGFCVAET-UHFFFAOYSA-N
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Patent
US07319104B2

Procedure details

To a 0C solution of 4-(2-cyclopropyl-1,3-oxazol-4-yl)benzonitrile (0.984 g, 4.68 mmol) in anhydrous CH2Cl2 (3 ml) was added dropwise a 1M solution of DIBAL in CH2Cl2 (5.60 ml, 1.22 mmol). Upon completion of addition, the solution was warmed to 45C for 3 h. The solution was cooled and 10% aqueous H2SO4 was slowly added until pH<4. The mixture was stirred overnight at rt. The aqueous phase was extracted with CH2Cl2 (3×40 ml). The combined organic phases were dried with MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (EtOAc/hexanes, 1:4) to yield the title compound as a yellow solid (0.92 g, 92%).
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9]3[CH:16]=[CH:15][C:12]([C:13]#N)=[CH:11][CH:10]=3)[N:8]=2)[CH2:3][CH2:2]1.CC(C[AlH]CC(C)C)C.[OH:26]S(O)(=O)=O>C(Cl)Cl>[CH:1]1([C:4]2[O:5][CH:6]=[C:7]([C:9]3[CH:16]=[CH:15][C:12]([CH:13]=[O:26])=[CH:11][CH:10]=3)[N:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.984 g
Type
reactant
Smiles
C1(CC1)C=1OC=C(N1)C1=CC=C(C#N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with CH2Cl2 (3×40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (EtOAc/hexanes, 1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C=1OC=C(N1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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